![molecular formula C18H32N6O B5592823 3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5592823.png)

3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

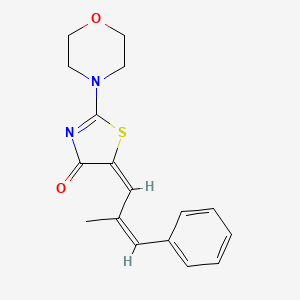

The compound belongs to a class of chemicals that often exhibit significant biological activity, including potential as therapeutic agents due to their intricate molecular structures and the presence of multiple functional groups such as piperidine, triazole, and carboxamide.

Synthesis Analysis

Synthesis of related compounds often involves multi-step chemical reactions, starting with the formation of core structures followed by functionalization through various chemical reactions. For instance, compounds with piperidine and triazole functionalities have been synthesized through high-throughput screening using encoded library technology, highlighting the importance of these functional groups in medicinal chemistry (Thalji et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is crucial for their biological activity. Studies involving crystallography and NMR spectroscopy are common for determining the precise molecular geometry, which is essential for understanding the compound's interaction with biological targets (Anuradha et al., 2014).

Chemical Reactions and Properties

Compounds with the mentioned functional groups participate in various chemical reactions, including Mannich reactions, which are pivotal for creating new chemical entities with potential pharmacological activities. Their chemical properties, such as reactivity and stability, are influenced by the nature and position of substituents on the core structure (Dotsenko et al., 2012).

Wissenschaftliche Forschungsanwendungen

CGRP Receptor Inhibitor Synthesis

A study developed a stereoselective and economical synthesis for a potent calcitonin gene-related peptide (CGRP) receptor antagonist. The research emphasizes the development of chiral synthesis routes for drug substances, demonstrating the importance of chemical synthesis in developing receptor-specific medications (Cann et al., 2012).

Aminocarbonylation Reactions

Research on the use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation indicates the significance of these reactions in synthesizing carboxamide derivatives from iodoalkenes and iodoarenes (Takács et al., 2014).

Soluble Epoxide Hydrolase Inhibitors

A study discovered 1-(1,3,5-triazinyl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening. This highlights the role of chemical compounds in modulating enzymes for therapeutic purposes (Thalji et al., 2013).

Mannich Reaction in Heterocycle Synthesis

The Mannich reaction's application in synthesizing N,S-containing heterocycles showcases the utility of chemical reactions in creating complex molecules for potential pharmacological uses (Dotsenko et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N6O/c1-3-9-19-18(25)24-12-7-8-15(13-24)17-21-20-16(22(17)2)14-23-10-5-4-6-11-23/h15H,3-14H2,1-2H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRCLLBYZWBOEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)N1CCCC(C1)C2=NN=C(N2C)CN3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-hydroxybenzyl)piperidin-4-yl]-4-piperidin-3-ylbenzamide](/img/structure/B5592753.png)

![4-(1,3-thiazol-2-ylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5592755.png)

![2-(4-{[3-(hydroxymethyl)-3-(3-methylbut-2-en-1-yl)piperidin-1-yl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5592757.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5592768.png)

![N,N,2-trimethyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5592769.png)

![3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5592774.png)

![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyrimidine](/img/structure/B5592778.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5592782.png)

![N-((3S*,4R*)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5592802.png)

![8-(2,6-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5592814.png)

![N-{[1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5592817.png)